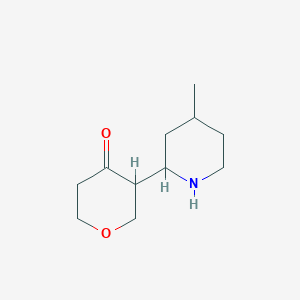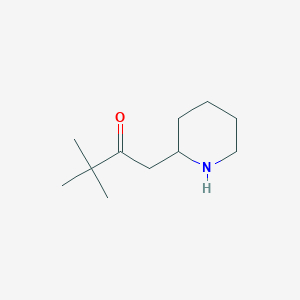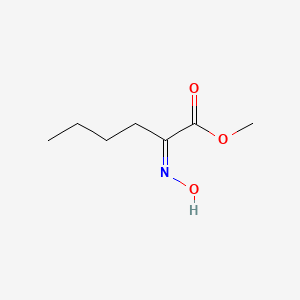
4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-(trifluoromethyl)phenylacetonitrile.
Indole Formation: The next step involves the formation of the indole ring. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the indole ring through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Final Assembly: The final step involves coupling the 2-(trifluoromethyl)phenyl group with the indole-3-acetonitrile moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Keto-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile.
Reduction: 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity.
作用機序
The mechanism of action of 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-Hydroxyindole-3-acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(2-(Trifluoromethyl)phenyl)indole-3-acetonitrile: Lacks the hydroxyl group, affecting its reactivity and interaction with biological targets.
4-Hydroxy-7-phenylindole-3-acetonitrile: Lacks the trifluoromethyl group, leading to reduced stability and bioactivity.
Uniqueness
The presence of both the hydroxyl and trifluoromethyl groups in 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile makes it unique. The hydroxyl group enhances its reactivity, while the trifluoromethyl group improves its stability and bioavailability, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C17H11F3N2O |
|---|---|
分子量 |
316.28 g/mol |
IUPAC名 |
2-[4-hydroxy-7-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-4-2-1-3-11(13)12-5-6-14(23)15-10(7-8-21)9-22-16(12)15/h1-6,9,22-23H,7H2 |
InChIキー |
YTOQRLGVONKHHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C(=C(C=C2)O)C(=CN3)CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
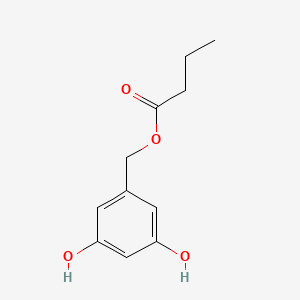
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
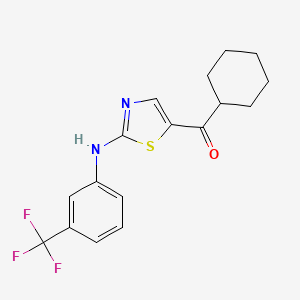
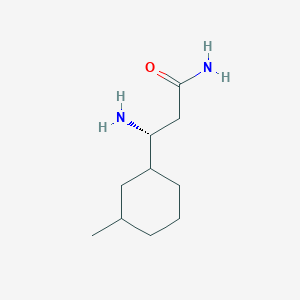


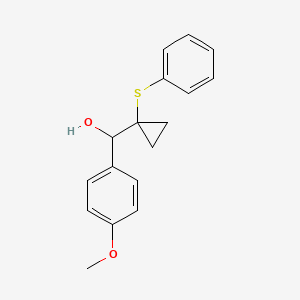
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
